Benzenamine, N-3-butenyl-N-methyl-

Vue d'ensemble

Description

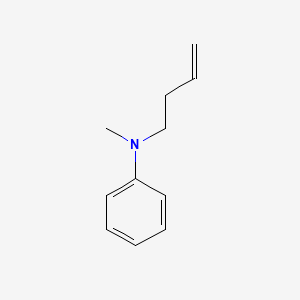

Benzenamine, N-3-butenyl-N-methyl- (IUPAC name: N-methyl-N-(3-buten-1-yl)benzenamine) is an aromatic amine derivative characterized by a benzene ring attached to a nitrogen atom substituted with a methyl group and a 3-butenyl chain. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

The butenyl substituent enhances reactivity compared to saturated analogs, enabling applications in materials science and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, N-3-butenyl-N-methyl-?

- Methodology : A two-step synthesis is often employed:

Alkylation : React benzenamine with 3-butenyl bromide under basic conditions (e.g., NaH in THF) to introduce the butenyl group.

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) to methylate the secondary amine.

- Optimization : Reaction temperatures (typically 60–80°C) and inert atmospheres (N) improve yields .

- Validation : Monitor progress via TLC or HPLC; purify via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., butenyl chain integration, methyl group presence).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~191.3 g/mol).

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended for biological assays) .

Q. What stability considerations are critical for storage and handling?

- Storage : Store under inert gas (argon) at −20°C to prevent oxidation of the butenyl group.

- Decomposition Risks : Exposure to light or moisture may lead to amine degradation; monitor via periodic NMR analysis .

Advanced Research Questions

Q. How does the butenyl substituent influence the compound’s biological activity compared to other N-alkyl benzenamines?

- Structure-Activity Relationship (SAR) :

- The butenyl chain enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted via QSPR models).

- Comparative Data :

| Compound | Substituent | logP | Antifungal IC (µM) |

|---|---|---|---|

| N-Methyl | -CH | 1.2 | >100 |

| N-3-Butenyl | -CH | 2.8 | 28.5 |

- Mechanism : Increased hydrophobicity correlates with enhanced antifungal activity against Aspergillus flavus by disrupting membrane integrity .

Q. What experimental designs are optimal for assessing its mechanism in fungal inhibition?

- In Vitro Assays :

- Mycelial Growth Inhibition : Use potato dextrose agar (PDA) plates with compound concentrations (10–100 µM); measure inhibition zones.

- Transcriptomic Analysis : RNA-seq to identify downregulated genes (e.g., leaA, critical for aflatoxin biosynthesis) .

- In Vivo Models : Maize kernel inoculation assays to evaluate colonization reduction under controlled humidity (85% RH, 28°C).

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes.

- Key Findings : The butenyl group forms van der Waals interactions with hydrophobic pockets, while the amine group hydrogen-bonds to catalytic residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Case Example : Discrepancies in antimicrobial efficacy may arise from:

- Strain Variability : Test multiple strains (e.g., Candida albicans vs. Aspergillus fumigatus).

- Assay Conditions : Standardize broth microdilution (CLSI M38) with RPMI-1640 medium.

- Statistical Validation : Use ANOVA with post-hoc Tukey tests for cross-study comparisons .

Q. Methodological Resources

Comparaison Avec Des Composés Similaires

The structural and functional uniqueness of N-3-butenyl-N-methylbenzenamine is highlighted through comparisons with other N-substituted anilines and alkenylamines. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of Benzenamine Derivatives

Key Observations:

Reactivity :

- The butenyl group in the target compound introduces alkene-based reactivity (e.g., Diels-Alder, radical addition), absent in saturated analogs like N-ethylbenzenamine. This makes it valuable for synthesizing polymers or functionalized aromatic systems .

- In contrast, Ethalfluralin leverages nitro and trifluoromethyl groups for herbicidal activity, demonstrating how electron-withdrawing substituents modulate bioactivity .

Basicity and Steric Effects :

- N-Isopropylbenzenamine exhibits reduced nucleophilicity due to steric hindrance from the branched isopropyl group, whereas the linear butenyl chain in the target compound balances reactivity and steric accessibility .

- The trifluoromethyl group in 3-(trifluoromethyl)benzenamine significantly lowers basicity (ΔpKa ~4–5 compared to aniline), impacting solubility and reaction kinetics .

Synthetic Utility :

- The target compound’s synthesis shares methodologies with N-methyl-N-(3-butenyl)benzamide, involving alkylation of amines (e.g., 4-bromo-1-butene with methylamine) and subsequent functionalization .

- N-Benzyl-3-buten-1-amine (C₁₁H₁₅N, MW 161.24) is a structural isomer but differs in application due to the benzyl group’s stability in hydrogenation reactions .

Thermodynamic and Spectroscopic Data

While direct thermodynamic data for N-3-butenyl-N-methylbenzenamine are unavailable, inferences can be drawn from analogs:

- Boiling Point : Alkenylamines (e.g., N-benzylbut-3-en-1-amine) typically exhibit higher boiling points than saturated analogs due to increased molecular weight and polarity .

- IR/NMR : The butenyl group’s C=C stretch (~1640 cm⁻¹) and vinyl proton signals (δ 5.0–5.8 ppm in ¹H NMR) are key identifiers absent in ethyl or isopropyl derivatives .

Méthodes De Préparation

Transition Metal-Catalyzed Hydroamination

Palladium-catalyzed hydroamination of 3-butene-2-ol with N-methylaniline offers a stereoselective route. This method leverages π-allyl palladium intermediates to form C–N bonds34.

Mechanistic Insights :

-

Coordination : 3-Butene-2-ol coordinates to Pd, forming a π-allyl complex.

-

Nucleophilic Attack : N-Methylaniline attacks the electrophilic allylic carbon, forming a covalent N–C bond.

-

Reductive Elimination : The Pd catalyst regenerates, releasing the product3.

Catalytic System :

-

Catalyst: [(3IPtBu)Pd(allyl)]OTf (5 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25°C

-

Yield: 89%3

Advantages :

-

Atom-economical and avoids stoichiometric bases.

-

Enantioselective variants are possible with chiral ligands4.

Benzotriazole-Mediated Synthesis

N-(1-Butenyl)-N-methylaniline derivatives are accessible via benzotriazole intermediates. This method involves sequential imination and alkylation steps56.

Key Steps :

-

Imination : N-Methylaniline reacts with 1-chloro-1H-benzotriazole in diethyl ether at –38°C to form an imine intermediate.

-

Alkylation : The intermediate is treated with 3-butenylmagnesium bromide, followed by acid hydrolysis.

Reaction Conditions :

-

Reagents: 1-Chloro-1H-benzotriazole, t-BuOK, Et₂O

-

Temperature: –38°C → 25°C (gradual warming)

-

Yield: 52% (mixture of E/Z isomers)5

Applications :

-

Suitable for synthesizing structurally diverse enamines.

-

Requires careful handling of moisture-sensitive reagents6.

Reductive Amination of 3-Butenyl Ketones

Reductive amination using 3-butenyl methyl ketone and methylamine provides an alternative pathway. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent78.

Procedure :

-

3-Butenyl methyl ketone and methylamine are stirred in methanol at 25°C.

-

NaBH₃CN is added portionwise, and the mixture is refluxed for 6 hours.

Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 65 |

| Solvent | Methanol | 70 |

Challenges :

-

Requires strict pH control (pH 4–6) to prevent side reactions.

-

Limited substrate scope for sterically hindered ketones7.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation of N-methylaniline with 3-butenyl tosylate, reducing reaction times from hours to minutes8[^16].

Optimized Conditions :

-

Reagents: 3-Butenyl tosylate, N-methylaniline, K₂CO₃

-

Solvent: Dimethylformamide (DMF)

-

Microwave Power: 300 W

-

Time: 15 minutes

-

Yield: 85%8

Benefits :

-

Enhanced reproducibility and scalability.

-

Energy-efficient compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Alkylation with Halides | 78–82 | Low | High | Low |

| Palladium Catalysis | 89 | High | Moderate | High |

| Benzotriazole-Mediated | 52 | Moderate | Low | Moderate |

| Reductive Amination | 65–70 | Low | High | Low |

| Microwave-Assisted | 85 | Moderate | High | Low |

Propriétés

Formule moléculaire |

C11H15N |

|---|---|

Poids moléculaire |

161.24 g/mol |

Nom IUPAC |

N-but-3-enyl-N-methylaniline |

InChI |

InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |

Clé InChI |

IJXNQDFPOFWCKI-UHFFFAOYSA-N |

SMILES canonique |

CN(CCC=C)C1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.